N4,N4-Dimethylbenzene-1,2,4-triamine hcl
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Overview
Description
N4,N4-Dimethylbenzene-1,2,4-triamine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of benzene with three amine groups and two methyl groups attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from benzene. The process involves nitration, reduction, and subsequent methylation steps.
Industrial Production Methods: On an industrial scale, the compound is produced through optimized chemical reactions that ensure high yield and purity. The production process involves the use of catalysts and controlled reaction conditions to achieve the desired product.
Types of Reactions:
Oxidation: N4,N4-Dimethylbenzene-1,2,4-triamine HCl can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and other reduced forms.
Substitution: Substituted benzene derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N4,N4-Dimethylbenzene-1,2,4-triamine HCl exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or proteins, affecting their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Benzene-1,2,4-triamine: A simpler compound without methyl groups.
N,N-Dimethylbenzene-1,2,4-triamine: Similar structure but with different substitution patterns.
Benzene-1,2,4,5-tetramine: An additional amine group compared to the compound .
This comprehensive overview provides a detailed understanding of N4,N4-Dimethylbenzene-1,2,4-triamine HCl, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-N,4-N-dimethylbenzene-1,2,4-triamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)6-3-4-7(9)8(10)5-6;/h3-5H,9-10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAOOUDHBWSADI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00637577 |
Source
|
Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16058-93-8 |
Source
|
Record name | NSC88144 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~4~,N~4~-Dimethylbenzene-1,2,4-triamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00637577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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